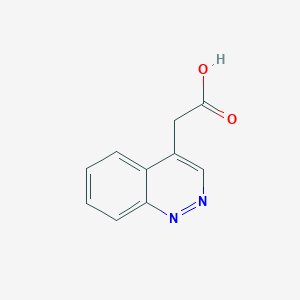

2-(Cinnolin-4-yl)acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8N2O2 |

|---|---|

Molecular Weight |

188.18 g/mol |

IUPAC Name |

2-cinnolin-4-ylacetic acid |

InChI |

InChI=1S/C10H8N2O2/c13-10(14)5-7-6-11-12-9-4-2-1-3-8(7)9/h1-4,6H,5H2,(H,13,14) |

InChI Key |

YNDZKJVVAQJYIJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN=N2)CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cinnolin 4 Yl Acetic Acid and Its Analogues

Classical and Established Synthetic Routes to the Cinnoline (B1195905) Core

Traditional methods for constructing the bicyclic cinnoline ring system have been pivotal in the history of heterocyclic chemistry. These routes often rely on intramolecular cyclization reactions of appropriately substituted benzene (B151609) precursors.

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis. In the context of benzodiazines, the reaction of an ortho-disubstituted benzene ring with a two-atom synthon is a common strategy. For instance, the cyclocondensation of o-phenylenediamine (B120857) with α-dicarbonyl compounds like glyoxal (B1671930) is a well-established route to quinoxalines (benzo[c]1,4-diazines). sapub.org

For the synthesis of cinnolines, which are benzo[c]1,2-diazines, the starting materials must be chosen to ensure the formation of the requisite adjacent nitrogen atom (N-N) bond in the final structure. This typically involves intramolecular cyclization of a precursor that already contains the N-N linkage, such as a hydrazine (B178648) derivative, rather than a direct condensation with a separate two-nitrogen synthon.

Diazotization and Cyclization Approaches (e.g., Richter Reaction)

The Richter cinnoline synthesis is a classic method that involves the diazotization of an o-aminoarylalkyne, such as o-aminophenylpropiolic acid, followed by intramolecular cyclization. drugfuture.comwikipedia.org The reaction proceeds by converting the primary amino group into a diazonium salt, which then acts as an electrophile. The adjacent alkyne moiety serves as the nucleophile, attacking the diazonium group to close the six-membered pyridazine (B1198779) ring. drugfuture.comresearchgate.net

The initial product of the Richter reaction using o-aminophenylpropiolic acid is typically a 4-hydroxycinnoline-3-carboxylic acid. wikipedia.org Subsequent chemical modifications, such as decarboxylation and reductive removal of the hydroxyl group, are necessary to obtain the parent cinnoline heterocycle. wikipedia.org This method has been adapted to synthesize a variety of substituted 4-hydroxycinnolines and 4-halocinnolines. researchgate.netresearchgate.net

Reductive Cyclization Strategies for Cinnoline Formation

Reductive cyclization offers a powerful pathway to the cinnoline core, often starting from ortho-substituted nitroarenes. A notable modern example is the transition-metal-free intramolecular redox cyclization of 2-nitrobenzyl alcohol with benzylamine. nih.gov This reaction is promoted by a base and proceeds through a series of steps:

An intramolecular redox reaction converts the 2-nitrobenzyl alcohol into an intermediate 2-nitrosobenzaldehyde. nih.gov

This intermediate undergoes condensation with benzylamine. nih.gov

The resulting azo compound isomerizes to a more stable hydrazone. nih.gov

Finally, intramolecular cyclization and subsequent aromatization yield the cinnoline product. nih.gov

This strategy highlights the utility of the nitro group as a masked functionality that can participate in ring formation upon reduction.

Condensation Reactions

Various condensation reactions are employed to form the pyridazine ring of the cinnoline system. A classical example is the Widman–Stoermer synthesis, which involves the ring-closing reaction of an α-vinyl-aniline with hydrochloric acid and sodium nitrite. wikipedia.orgquimicaorganica.org The reaction is initiated by the diazotization of the aniline, which then cyclizes via the vinyl group.

Another versatile approach involves the cyclization of arylhydrazones. For example, substituted 4-amino cinnoline-3-carboxamides can be synthesized via the intramolecular cyclization of a hydrazone, which is itself formed by coupling a diazonium salt with cyanoacetamide. nih.gov These condensation and cyclization strategies are fundamental to building the diverse range of functionalized cinnoline derivatives. pnrjournal.comijper.org

Modern and Advanced Synthetic Strategies for Cinnoline Derivatives

Contemporary organic synthesis has introduced sophisticated and highly efficient methods for constructing heterocyclic systems, including cinnolines. These advanced strategies often employ transition-metal catalysis to achieve high selectivity and functional group tolerance.

Metal-Catalyzed C-H Functionalization and Annulation Reactions

Transition-metal-catalyzed C-H activation and annulation (ring-forming) reactions have emerged as powerful tools for the synthesis of complex heterocycles from simple precursors. mdpi.com Rhodium(III) catalysis has been particularly successful in this area. nih.gov

For instance, Rh(III)-catalyzed C–H activation/annulation of N-aryl cyclic hydrazides (such as pyrazolidinones) with coupling partners like vinylene carbonate or α-diazo compounds provides rapid access to cinnoline-fused ring systems. researchgate.netresearcher.life In these reactions, the N-aryl group's ortho C-H bond is activated by the rhodium catalyst, followed by insertion of the coupling partner and subsequent annulation to form the new ring. nih.gov These methods are often highly regioselective and can proceed under oxidant-free conditions, making them attractive from a green chemistry perspective. researcher.life

The table below summarizes representative examples of modern metal-catalyzed reactions for the synthesis of cinnoline derivatives.

| Catalyst System | Starting Materials | Coupling Partner | Product Type | Yield | Ref |

| Rh(III) | N-Aryl-pyrazolidinones | Vinylene Carbonate | Pyrazolo[1,2-a]cinnoline derivatives | Up to 98% | researcher.life |

| Rh(III) | N-Arylpyrazol-5-ones | α-Diazo Compounds | Pyrazolo[1,2-a]cinnolinones | - | |

| Rh(III) | N-Methyl arylhydrazine | Iodonium Ylide | Annelated Cinnolines | - | nih.gov |

| Cu(I) | N-Methyl-N-phenylhydrazones | - (Aerobic Oxidation) | Cinnolines | - | nih.gov |

These advanced catalytic methods represent the forefront of cinnoline synthesis, enabling the construction of complex molecular architectures that would be challenging to access through classical routes. nih.gov

Photocatalytic Synthesis Routes

Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, allowing for the generation of reactive intermediates under mild conditions. acs.orgnih.govepfl.ch While specific examples for the direct synthesis of 2-(Cinnolin-4-yl)acetic acid using photocatalysis are not yet prevalent, the application of these methods to related N-heterocycles like quinolines suggests a strong potential for future development.

For instance, photocatalytic methods have been successfully employed for the synthesis of quinolin-2(1H)-ones from quinoline-N-oxides in high yields with low catalyst loading, presenting a green alternative to conventional methods. rsc.org Other studies have demonstrated the synthesis of various quinoline (B57606) derivatives using visible-light-induced reactions, such as the Povarov cyclization reaction catalyzed by a semiconductor photocatalyst under blue LED irradiation. mdpi.com Furthermore, photocatalysis has been used for the direct functionalization of heterocycles, which could be a viable strategy for introducing substituents onto a pre-formed cinnoline ring. acs.orgnih.gov The development of photocatalytic C-H functionalization could provide a novel and environmentally friendly route to 4-substituted cinnolines, which are precursors to the target acid. epfl.ch

Microwave-Assisted Organic Synthesis of Cinnoline Derivatives

Microwave-assisted organic synthesis (MAOS) has become a widely adopted technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.govmdpi.comfrontiersin.org

The synthesis of cinnoline derivatives has significantly benefited from this technology. For example, a convenient and efficient synthesis of polyfunctionally substituted cinnolines has been achieved through the reaction of ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylate with nitroolefins under controlled microwave irradiation. researchgate.net This method provides high yields (86-93%) in a short reaction time of 20 minutes. researchgate.net The use of microwave heating can also enable reactions to be performed at temperatures above the boiling point of the solvent, facilitating transformations that are difficult under classical conditions. researchgate.net The significant reduction in reaction time, from hours to minutes, is a common advantage observed in the microwave-assisted synthesis of various heterocyclic scaffolds. nih.govfrontiersin.org

| Reactants | Conditions | Product | Yield (%) | Time | Reference |

| Pyridazine carboxylate, Nitroolefins | Dioxane/piperidine (B6355638), MW, 100°C | Substituted Cinnolines | 86-93% | 20 min | researchgate.net |

| 2-Aminobenzonitrile, Ortho-esters, NH₄OAc | Solvent-free, MW | 4-Aminoquinazolines | Good | N/A | frontiersin.org |

| N-(o-ethynylaryl)-acrylamides | Fenton's reagent, MW, 130°C | 2-Quinolinone-fused γ-lactones | 33-45% | 10 s | nih.gov |

This interactive table highlights the efficiency of microwave-assisted synthesis for cinnoline and related heterocycles.

Green Chemistry Principles in Cinnoline Synthesis

The application of green chemistry principles is crucial for developing sustainable synthetic processes. This involves the careful selection of solvents, maximization of atom economy, and minimization of waste. mdpi.comresearchgate.net

Solvent Selection and Aqueous Reaction Media Utilization

Solvents account for a significant portion of the waste generated in chemical processes. researchgate.net Therefore, the selection of environmentally benign solvents is a key aspect of green chemistry. Solvent selection guides, such as the CHEM21 guide, provide a framework for choosing greener alternatives. nih.govresearchgate.net For the transition-metal-catalyzed synthesis of heterocycles, there is a growing trend towards using sustainable solvents like water, ethanol, or bio-derived solvents. mdpi.comnih.gov

The use of aqueous reaction media is particularly attractive. mdpi.com For instance, palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction, have been successfully performed in water, often utilizing micelles to solubilize organic substrates. academie-sciences.frrsc.org Performing reactions in water not only reduces the environmental impact but can also in some cases enhance reactivity.

Atom Economy and Waste Minimization Strategies

Atom economy is a measure of how efficiently a chemical process converts reactants into the desired product. nih.gov Synthetic strategies that maximize atom economy are central to green chemistry. Transition-metal-catalyzed C-H activation/annulation reactions are inherently atom-economical as they often avoid the need for pre-functionalized substrates, thus reducing the number of synthetic steps and the amount of waste generated. nih.govresearchgate.netnih.gov

For example, the rhodium-catalyzed synthesis of cinnolines from azobenzenes and alkynes or diazo compounds proceeds with high atom economy, as the majority of the atoms from the reactants are incorporated into the final product. sci-hub.ruresearchgate.net In contrast to classical named reactions for heterocycle synthesis, which often generate stoichiometric byproducts, these modern catalytic methods offer a more sustainable alternative. Waste minimization can be further achieved by using catalytic amounts of reagents and developing recyclable catalytic systems. mdpi.com

Development of Catalyst-Free or Environmentally Benign Catalytic Systems

One notable advancement is the use of microwave-assisted organic synthesis (MAOS), which has been shown to accelerate reaction rates, improve yields, and often leads to cleaner reactions with easier work-up procedures. This technique is particularly advantageous in the synthesis of heterocyclic compounds like cinnolines. For instance, microwave irradiation has been successfully employed in the cyclization reactions to form the core cinnoline scaffold, a key step in the synthesis of 2-(Cinnolin-4-yl)acetic acid and its analogues. The use of microwave heating can significantly reduce reaction times from hours to minutes compared to conventional heating methods. researchgate.netlew.ronih.gov

Furthermore, transition-metal-free approaches for the synthesis of functionalized quinolines, which are structurally related to cinnolines, provide valuable insights into potential green synthetic routes. mdpi.comnih.gov These methods often rely on the inherent reactivity of the starting materials under specific reaction conditions, avoiding the need for metal catalysts that can lead to product contamination and require additional purification steps. The principles of these transition-metal-free reactions, such as tandem cyclization strategies, could be adapted for the synthesis of 4-substituted cinnolines. nih.govaminer.org

Recent research has also focused on direct C-H bond functionalization as a powerful and atom-economical strategy for the synthesis of complex molecules from simple precursors. rsc.orgmdpi.comrsc.org While often metal-catalyzed, there is a growing interest in developing metal-free C-H functionalization methods. Such approaches could potentially be used to introduce the acetic acid moiety or a precursor group at the 4-position of the cinnoline ring in a more direct and environmentally friendly manner.

Photocatalysis, driven by visible light, is another emerging green technology with the potential for the synthesis of cinnoline derivatives. rsc.orgrsc.org This methodology utilizes light as a clean and renewable energy source to drive chemical transformations under mild conditions. While specific applications to the synthesis of 2-(Cinnolin-4-yl)acetic acid are still under exploration, the principles of photocatalytic carboxylation or functionalization of aromatic heterocycles hold promise for future environmentally benign synthetic routes.

The following tables summarize key findings from research on catalyst-free and environmentally benign synthesis of cinnoline and related quinoline analogues, highlighting the reaction conditions and outcomes.

Table 1: Examples of Catalyst-Free or Environmentally Benign Synthesis of Cinnoline and Quinoline Analogues

| Starting Material(s) | Reaction Conditions | Product Type | Yield (%) | Reference |

| 2-Styrylanilines and 2-methylbenzothiazoles | I2 (0.2 equiv), TBHP, DMSO, 120 °C | Functionalized quinolines | 78 | nih.gov |

| Substituted anilines, aromatic aldehydes, pyruvic acid | p-TSA, ethanol, microwave (80 °C, 3 min) | Quinoline-4-carboxylic acid derivatives | 50-80 | nih.gov |

| Diethyl 2-methylquinoline-3,4-dicarboxylate, aromatic aldehydes | 1,3-dimethylurea/l-(+)-tartaric acid (DMU/LTA), catalyst-free | (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates | up to 83 | researchgate.net |

| Ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylate, nitroolefins | Piperidine, dioxane, microwave (100 °C, 20 min) | Polyfunctionally substituted cinnolines | 86-93 | researchgate.net |

Reaction Chemistry and Derivatization Strategies of 2 Cinnolin 4 Yl Acetic Acid

Reactivity Profiles of the Cinnoline (B1195905) Ring System

The cinnoline ring is an aromatic, bicyclic heteroaromatic system, isomeric with quinoline (B57606) and quinoxaline. wikipedia.org Its reactivity is governed by the electronic properties of the fused benzene (B151609) and pyridazine (B1198779) rings. The presence of the two adjacent nitrogen atoms in the pyridazine ring significantly influences the electron density distribution across the nucleus, rendering it electron-deficient, particularly in comparison to naphthalene. This electronic character dictates its behavior in various chemical transformations.

Electrophilic and Nucleophilic Transformations on the Cinnoline Nucleus

The cinnoline ring system exhibits a distinct reactivity pattern towards electrophilic and nucleophilic reagents, largely analogous to that of quinoline. reddit.com The pyridazine ring is strongly deactivated towards electrophilic attack due to the electron-withdrawing effect of the two nitrogen atoms. Consequently, electrophilic aromatic substitution (EAS) is expected to occur preferentially on the carbocyclic (benzene) ring. pnrjournal.com By analogy with quinoline, where substitution occurs at the C5 and C8 positions, it is predicted that electrophiles will attack the benzenoid ring of the cinnoline nucleus. reddit.com

Conversely, the electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) reactions are anticipated to occur on the heterocyclic portion of the molecule, particularly at positions activated by the nitrogen atoms and/or a suitable leaving group. While specific studies on 2-(Cinnolin-4-yl)acetic acid are limited, the general reactivity pattern of the parent cinnoline scaffold suggests that nucleophiles would preferentially target the pyridazine ring.

Reduction Pathways Leading to Dihydrocinnoline (B15445986) Derivatives

The reduction of the cinnoline ring system is a key transformation, leading to the formation of dihydrocinnoline derivatives, which are valuable synthetic intermediates. ucd.ieresearchgate.net A common product of this reduction is the corresponding 1,4-dihydrocinnoline (B8695256). Various methods have been developed to achieve this transformation.

One effective and modern approach is the use of continuous-flow hydrogenation. ucd.iethieme-connect.com This technique allows for the efficient and high-yield conversion of cinnolines into their 1,4-dihydrocinnoline counterparts with short reaction times. ucd.ieresearchgate.netthieme-connect.com Other reduction methods can also be employed, often utilizing metal-based reagents. For instance, the use of zinc dust in acetic acid is a mild and inexpensive method for the conjugate reduction of related heterocyclic systems and represents a viable route for the reduction of the cinnoline nucleus. organic-chemistry.org

The general transformation is depicted below:

Cinnoline Derivative → 1,4-Dihydrocinnoline Derivative

The synthesis of dihydrocinnolines can also be achieved through cyclization routes, such as the intramolecular Friedel-Crafts alkylation of phenylhydrazones derived from α-halo carbonyl compounds. jetir.org While this is a synthetic route to the dihydro-scaffold rather than a reduction of a pre-existing cinnoline, it underscores the accessibility of this class of reduced derivatives. jetir.org

Oxidation Reactions and Product Characterization

The oxidation of the cinnoline nucleus can proceed via several pathways, depending on the oxidant and the reaction conditions. The nitrogen atoms of the pyridazine ring are susceptible to oxidation, leading to the formation of N-oxides. The reaction of various substituted cinnolines with hydrogen peroxide in acetic acid has been shown to produce the corresponding 1-oxides, 2-oxides, and in some cases, 1,2-dioxides. rsc.org The site of N-oxidation can be influenced by the substitution pattern on the ring. rsc.org

Under more forcing conditions, oxidative cleavage of the rings can occur. Analogous to quinoline, which can be oxidized to pyridine-2,3-dicarboxylic acid (quinolinic acid) by strong oxidizing agents like potassium permanganate, the cinnoline ring system is susceptible to degradation. biosynce.com Such reactions typically result in the cleavage of the benzenoid ring. biosynce.com The acetic acid side chain of 2-(Cinnolin-4-yl)acetic acid is also a potential site for oxidation. Oxidative decarboxylation of arylacetic acids can lead to the formation of the corresponding aldehydes or ketones. chemrevlett.com

| Oxidizing Agent | Typical Reaction Conditions | Major Product(s) |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Acetic Acid | Cinnoline-1-oxide, Cinnoline-2-oxide, Cinnoline-1,2-dioxide |

| Potassium Permanganate (KMnO₄) | Strongly acidic or basic, heat | Ring-opened products (e.g., Pyridazine dicarboxylic acids) |

Functional Group Transformations of the Acetic Acid Moiety

The acetic acid side chain of 2-(Cinnolin-4-yl)acetic acid provides a versatile handle for a wide range of derivatization strategies through standard carboxylic acid chemistry. These transformations allow for the introduction of diverse functional groups, enabling the modulation of the molecule's physicochemical properties.

Esterification and Hydrolysis Processes

The carboxylic acid group can be readily converted into an ester through reaction with an alcohol. The most common method is the Fischer-Speier esterification, which involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride. chemguide.co.ukorganic-chemistry.org The reaction is an equilibrium process, and to achieve high yields, it is typically driven to completion by removing the water formed during the reaction or by using the alcohol as the solvent to ensure it is present in large excess. chemguide.co.ukmasterorganicchemistry.com

Fischer-Speier Esterification: 2-(Cinnolin-4-yl)acetic acid + R'OH ⇌ 2-(Cinnolin-4-yl)acetate + H₂O (in the presence of H⁺)

The reverse reaction, the hydrolysis of the ester back to the carboxylic acid, can be achieved under either acidic or basic conditions. nih.gov Acid-catalyzed hydrolysis is the microscopic reverse of the Fischer esterification. rsc.org Alkaline hydrolysis, also known as saponification, is an irreversible process that involves treating the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, to yield the carboxylate salt, which is then protonated in a separate acidic workup step to regenerate the carboxylic acid. nih.govmdpi.com

Amide Formation and Coupling Strategies

One of the most important transformations of the carboxylic acid moiety is the formation of amides through reaction with primary or secondary amines. This reaction is central to the synthesis of a vast array of biologically active molecules. nih.govnih.gov Direct condensation of a carboxylic acid and an amine is generally difficult due to the formation of an unreactive ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be "activated".

Two primary strategies are employed for amide bond formation:

Conversion to an Acyl Halide: The carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-(Cinnolin-4-yl)acetyl chloride is a highly reactive electrophile that readily reacts with an amine to form the desired amide. researchgate.net

Use of Coupling Reagents: A wide variety of modern coupling reagents have been developed to facilitate direct amide formation from the carboxylic acid and amine in a one-pot procedure. These reagents activate the carboxylic acid in situ to form a highly reactive intermediate that is then attacked by the amine. researchgate.netnih.gov This approach is often preferred for complex molecules due to its milder conditions and high efficiency. hepatochem.com Common coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts, often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. nih.govpeptide.comfishersci.co.uk

| Reagent Class | Examples | Common Additives | Notes |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | HOBt, DMAP | Widely used; DCC byproduct (DCU) can be difficult to remove. |

| Phosphonium Salts | BOP, PyBOP | DIEA (base) | Highly efficient, but can be expensive. |

| Uronium/Aminium Salts | HBTU, HATU, HCTU | DIEA (base) | Very rapid and efficient; low rates of racemization. |

Hydrazide Synthesis and Subsequent Cyclocondensation Reactions

The conversion of 2-(Cinnolin-4-yl)acetic acid to its corresponding hydrazide, 2-(Cinnolin-4-yl)acetohydrazide, is a crucial step that opens up a plethora of synthetic possibilities. This transformation is typically achieved by reacting the parent acid or its ester derivative with hydrazine (B178648) hydrate. arkat-usa.org The resulting acetohydrazide is a key intermediate for the synthesis of various five-membered heterocyclic rings through cyclocondensation reactions. These reactions involve the condensation of the hydrazide with different reagents to form new ring systems, significantly diversifying the chemical space around the cinnoline core.

One common strategy involves the reaction of 2-(Cinnolin-4-yl)acetohydrazide with carbon disulfide in the presence of a base, followed by treatment with an alkylating agent or further cyclization, to yield 1,3,4-oxadiazole derivatives. nih.gov Alternatively, reaction with isothiocyanates followed by cyclization can lead to the formation of 1,2,4-triazole derivatives. scispace.comtijer.org

Furthermore, the reaction of the acetohydrazide with β-dicarbonyl compounds or their equivalents can be employed to construct pyrazole moieties. cumhuriyet.edu.trresearchgate.netmdpi.com For instance, condensation with a 1,3-diketone in an acidic medium would be a direct route to pyrazole-substituted cinnolines.

Another important class of heterocyclic derivatives, thiazolidinones , can be synthesized from the hydrazide. This typically involves the initial formation of a Schiff base by condensation with an aldehyde, followed by cyclization with thioglycolic acid or a related reagent. wisdomlib.orgmdpi.comscholarsresearchlibrary.com

The following table summarizes the key cyclocondensation reactions starting from 2-(Cinnolin-4-yl)acetohydrazide:

| Starting Material | Reagent(s) | Resulting Heterocycle |

| 2-(Cinnolin-4-yl)acetohydrazide | Carbon Disulfide, Base | 1,3,4-Oxadiazole |

| 2-(Cinnolin-4-yl)acetohydrazide | Isothiocyanates | 1,2,4-Triazole |

| 2-(Cinnolin-4-yl)acetohydrazide | 1,3-Diketones | Pyrazole |

| Schiff base of 2-(Cinnolin-4-yl)acetohydrazide | Thioglycolic Acid | Thiazolidinone |

These cyclocondensation strategies are instrumental in generating libraries of cinnoline derivatives with diverse heterocyclic appendages, which can be screened for various biological activities.

Strategies for Diversification and Library Generation of 2-(Cinnolin-4-yl)acetic acid Derivatives

The generation of chemical libraries based on the 2-(Cinnolin-4-yl)acetic acid scaffold is a key strategy for exploring its structure-activity relationships. Diversification can be achieved by introducing substituents at various positions of the cinnoline ring, by forming fused ring systems, or by derivatizing the molecule to enhance its analytical properties.

The properties of 2-(Cinnolin-4-yl)acetic acid derivatives can be finely tuned by introducing various substituents onto the cinnoline nucleus. This approach is a cornerstone for creating a diverse library of compounds with potentially different biological and physicochemical characteristics. innovativejournal.in The positions on the benzene ring of the cinnoline core are common targets for substitution.

For instance, the introduction of halogen atoms, such as chlorine and fluorine, has been reported to enhance the antibacterial and anti-inflammatory activities of cinnoline derivatives. ijariit.com Electron-withdrawing groups are also noted to contribute to good antibacterial properties. ijariit.com Conversely, the presence of electron-donating groups like hydroxyl (-OH) and carboxyl (-COOH) has been associated with increased antiepileptic activity in some cinnoline compounds. ijariit.com

The specific methods for introducing these substituents can vary and include classical electrophilic aromatic substitution reactions, though the reactivity of the cinnoline ring can be influenced by the existing acetic acid side chain and the nitrogen atoms. Nucleophilic aromatic substitution reactions may also be employed, particularly if the cinnoline ring is activated with appropriate leaving groups.

The following table provides examples of substituent effects on the activity of cinnoline derivatives:

| Substituent | Position | Reported Effect |

| Chlorine, Fluorine | Benzene Ring | Increased antibacterial and anti-inflammatory activity ijariit.com |

| Electron-withdrawing groups | General | Good antibacterial activity ijariit.com |

| Hydroxyl, Carboxyl | General | Increased antiepileptic activity ijariit.com |

A more profound structural modification involves the annulation of additional rings onto the cinnoline core, leading to the formation of fused polycyclic systems. researchgate.net This strategy can significantly alter the three-dimensional shape and electronic properties of the molecule, potentially leading to novel biological activities.

Several approaches can be envisioned for constructing fused systems with the 2-(Cinnolin-4-yl)acetic acid framework. For example, the acetic acid side chain could be elaborated and then cyclized onto an adjacent position of the cinnoline ring. More commonly, reactions are performed on the cinnoline core itself.

Literature on related cinnoline compounds demonstrates the feasibility of such transformations. For instance, the synthesis of pyrimido[5,4-c]cinnolines has been reported, indicating that a pyrimidine (B1678525) ring can be fused to the cinnoline system. researchgate.net More recent advances in C-H activation and annulation reactions have enabled the synthesis of complex fused systems like indazolocinnolines and phthalazinocinnolines . researchgate.net These methods often utilize transition metal catalysis to achieve the desired ring fusion. researchgate.net

While the direct application of these annulation strategies to 2-(Cinnolin-4-yl)acetic acid has not been extensively detailed, the existing literature on cinnoline chemistry provides a strong foundation for such synthetic explorations. The acetic acid moiety would need to be considered in the reaction design, as it could potentially interfere with or participate in the annulation reactions.

Examples of Fused Ring Systems Incorporating Cinnoline:

| Fused Ring System | Synthetic Approach |

| Pyrimido[5,4-c]cinnoline | Classical condensation and cyclization reactions researchgate.net |

| Indazolocinnoline | Rh(III)-catalyzed C-H annulation researchgate.net |

| Phthalazinocinnoline | Rh(III)-catalyzed C-H annulation researchgate.net |

The detection and quantification of 2-(Cinnolin-4-yl)acetic acid and its derivatives in various matrices, such as biological fluids or reaction mixtures, can be facilitated by chemical derivatization. This process involves modifying the molecule to introduce a tag or functional group that enhances its detectability by analytical instruments.

While specific derivatization protocols for 2-(Cinnolin-4-yl)acetic acid for analytical purposes are not extensively documented in the reviewed literature, general principles of chemical derivatization can be applied. For instance, to improve its performance in liquid chromatography-mass spectrometry (LC-MS), the carboxylic acid group could be esterified or amidated with a reagent that imparts a readily ionizable group, thereby increasing the sensitivity of detection.

Furthermore, for techniques like fluorescence detection, the cinnoline core or the acetic acid side chain could be reacted with a fluorescent labeling agent. This would involve introducing a fluorophore into the molecule, allowing for highly sensitive detection at very low concentrations.

The choice of derivatization strategy would depend on the analytical technique being employed and the specific requirements of the analysis, such as the desired level of sensitivity and the nature of the sample matrix.

Advanced Spectroscopic and Structural Elucidation of 2 Cinnolin 4 Yl Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, offering detailed information about the chemical environment of individual atoms.

One-Dimensional NMR (¹H, ¹³C, ¹⁵N NMR) for Structural Confirmation

One-dimensional NMR spectra provide fundamental information regarding the structure of 2-(Cinnolin-4-yl)acetic acid. While complete spectral data for the parent acid is not extensively published, analysis of related cinnoline (B1195905) derivatives allows for accurate prediction and interpretation of its spectral features. semanticscholar.orgpnrjournal.com

¹H NMR: The proton NMR spectrum is used to identify the number and electronic environment of hydrogen atoms. For 2-(Cinnolin-4-yl)acetic acid, the spectrum would characteristically show signals for the aromatic protons on the cinnoline ring, the methylene (B1212753) (-CH₂) protons of the acetic acid group, and the acidic proton of the carboxyl group. The aromatic region would display a complex pattern of doublets and multiplets, while the methylene protons would likely appear as a singlet.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. hw.ac.uk Quaternary carbons, such as those at the fusion of the two rings in the cinnoline core and the carboxyl carbon, typically show signals of lower intensity. hw.ac.uk The chemical shifts are indicative of the carbon's hybridization and electronic environment. oregonstate.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-(Cinnolin-4-yl)acetic acid Predicted values are based on the analysis of similar structures and standard chemical shift ranges.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Cinnoline Aromatic CH | 7.5 - 9.0 | 120 - 150 |

| Cinnoline Quaternary C | - | 125 - 160 |

| -CH₂- | 3.5 - 4.5 | 35 - 50 |

| -COOH | 10.0 - 13.0 (broad) | 170 - 180 |

¹⁵N NMR: Nitrogen-15 NMR spectroscopy provides direct information about the nitrogen atoms within the cinnoline ring. Due to the low natural abundance of the ¹⁵N isotope, these experiments can be less common. researchgate.net However, the chemical shifts of the two nitrogen atoms (N-1 and N-2) would confirm their distinct electronic environments within the heterocyclic system. Advances in 2D NMR techniques have greatly enhanced the utility of nitrogen NMR. researchgate.net

Two-Dimensional NMR Techniques (e.g., HMBC, HSQC, COSY, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are powerful tools that reveal correlations between different nuclei, allowing for the unambiguous assignment of signals and the determination of molecular connectivity. openpubglobal.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. longdom.org For a derivative of 2-(Cinnolin-4-yl)acetic acid, COSY would show cross-peaks between the coupled aromatic protons on the benzene (B151609) portion of the cinnoline ring, confirming their relative positions. longdom.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons. columbia.edu It is invaluable for assigning the carbon signals of the cinnoline ring and the methylene group by linking them to their known proton signals. columbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This technique is particularly useful for determining the stereochemistry and conformation of molecules.

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 2-(Cinnolin-4-yl)acetic acid is expected to show characteristic absorption bands for the carboxylic acid and the aromatic cinnoline ring.

Table 2: Characteristic Infrared Absorption Bands for 2-(Cinnolin-4-yl)acetic acid

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid (-OH) | O-H stretch | 3300 - 2500 (broad) |

| Carboxylic Acid (C=O) | C=O stretch | 1725 - 1700 |

| Aromatic Ring | C=C and C=N stretches | 1600 - 1450 |

| Aromatic Ring | C-H stretch | 3100 - 3000 |

| Methylene Group | C-H stretch | 2960 - 2850 |

| Carboxylic Acid | C-O stretch | 1320 - 1210 |

The presence of a broad absorption band in the 3300-2500 cm⁻¹ range is a hallmark of the hydrogen-bonded O-H group in the carboxylic acid dimer. A strong, sharp peak around 1700 cm⁻¹ corresponds to the carbonyl (C=O) stretch. Multiple sharp bands between 1600 and 1450 cm⁻¹ are characteristic of the C=C and C=N stretching vibrations within the aromatic cinnoline core.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides precise information about the molecular weight of the compound and can offer structural clues based on its fragmentation pattern. High-resolution mass spectrometry (HRMS) can determine the elemental formula of a molecule with high accuracy.

For 2-(Cinnolin-4-yl)acetic acid (C₁₀H₈N₂O₂), the expected exact mass would be determined. The fragmentation pattern in the mass spectrum would likely involve the characteristic loss of the carboxyl group (a loss of 45 Da, corresponding to -COOH) and fragmentation of the cinnoline ring itself. This data is crucial for confirming the identity of newly synthesized derivatives. pnrjournal.com

Electronic Absorption Spectroscopy (UV-Visible Spectroscopy)

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum of cinnoline and its derivatives typically displays multiple absorption maxima between 200 and 400 nm. thieme-connect.de These absorptions are due to π→π* and n→π* electronic transitions within the aromatic system. The position and intensity of these bands are sensitive to the solvent and the nature of substituents on the cinnoline ring, providing insight into the electronic structure of the molecule.

X-ray Crystallography for Solid-State Structure Determination

Computational Chemistry and Theoretical Investigations of 2 Cinnolin 4 Yl Acetic Acid

Molecular Modeling and Conformational Analysis

Molecular modeling of 2-(Cinnolin-4-yl)acetic acid is essential for understanding its three-dimensional structure and flexibility, which are crucial determinants of its chemical and biological activity. The molecule consists of a rigid cinnoline (B1195905) ring system and a flexible acetic acid side chain attached at the C4 position. The conformational landscape is primarily dictated by the rotation around the single bonds of this side chain.

Conformational analysis is typically performed to identify the most stable, low-energy conformations. This involves systematically rotating the dihedral angles associated with the acetic acid group—specifically the C4-Cα bond and the Cα-C(O) bond—and calculating the potential energy at each step. This process, known as a potential energy surface (PES) scan, helps to locate energy minima corresponding to stable conformers. Quantum mechanical methods are employed to ensure accurate energy calculations. The resulting geometries of these stable conformers serve as the foundational structures for subsequent, more detailed computational analyses. For complex molecules, this step is critical as different conformers can exhibit distinct electronic properties and reactivity.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. eajournals.org It provides a good balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 2-(Cinnolin-4-yl)acetic acid. These calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its stability, spectroscopic properties, and chemical reactivity.

Quantum chemical calculations on cinnoline and its derivatives have been performed using methods such as the Hartree-Fock (HF) and DFT levels of theory with various basis sets, like 6-311G(d,p), to optimize molecular structures and calculate electronic properties. ajchem-a.comajchem-a.com Such studies on 4-substituted cinnolines provide a strong basis for understanding the electronic characteristics of 2-(Cinnolin-4-yl)acetic acid. ajchem-a.com

DFT calculations are a reliable tool for predicting spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. idc-online.com The process involves first obtaining a highly accurate, optimized geometry of the molecule's most stable conformer using a selected DFT functional (e.g., B3LYP) and basis set. Subsequently, a gauge-including atomic orbital (GIAO) method is typically used to calculate the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (TMS), calculated at the same level of theory.

Predicting ¹H and ¹³C NMR spectra can aid in the structural confirmation of synthesized compounds. researchgate.net The correlation between computed and experimental chemical shifts for similar organic molecules is often very high, demonstrating the predictive power of these theoretical methods. idc-online.com Below is a table representing the type of data generated from such a predictive study for 2-(Cinnolin-4-yl)acetic acid.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(Cinnolin-4-yl)acetic acid Predicted values are hypothetical examples based on DFT calculations for similar structures.

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| H3 | 8.90 | C3 | 148.2 |

| H5 | 8.25 | C4 | 142.5 |

| H6 | 7.80 | C4a | 128.0 |

| H7 | 7.95 | C5 | 132.1 |

| H8 | 8.40 | C6 | 127.5 |

| CH₂ | 4.10 | C7 | 130.8 |

| OH | 12.50 | C8 | 129.3 |

| C8a | 150.4 | ||

| CH₂ | 35.5 |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. ajchem-a.com A small energy gap generally implies high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. acadpubl.eu

For 4-substituted cinnolines, studies have shown that the HOMO is typically distributed over the entire molecule, while the LUMO is also delocalized across the aromatic system. ajchem-a.comajchem-a.com The energies of these orbitals and the resulting energy gap can be calculated using DFT. These values are crucial for predicting how the molecule will interact with other chemical species. Global reactivity descriptors, such as chemical potential, hardness, and electrophilicity, can also be derived from the HOMO and LUMO energies to provide a quantitative measure of reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors Values are representative examples based on calculations for related 4-substituted cinnolines.

| Parameter | Description | Predicted Value (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.50 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.85 |

Mechanistic Insights Derived from Computational Studies

Computational studies on 2-(Cinnolin-4-yl)acetic acid provide significant mechanistic insights into its potential chemical reactions. The analysis of the electronic structure helps to identify the most reactive sites within the molecule.

One powerful tool for this purpose is the Molecular Electrostatic Potential (MEP) map. The MEP surface illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. acadpubl.eu For 2-(Cinnolin-4-yl)acetic acid, MEP analysis would likely show negative potential (red/yellow areas) around the nitrogen atoms of the cinnoline ring and the oxygen atoms of the carboxylic acid group, indicating these are prime sites for electrophilic attack or hydrogen bonding. Conversely, positive potential (blue areas) would be expected around the hydrogen atoms, particularly the acidic proton of the carboxyl group.

Furthermore, FMO analysis can predict the outcomes of pericyclic reactions and other orbital-controlled processes. wikipedia.org The distribution of the HOMO and LUMO across the molecule indicates where it is most likely to engage in nucleophilic or electrophilic interactions, respectively. wuxibiology.com By calculating the energies of transition states and reaction intermediates, DFT methods can also be used to map out entire reaction pathways, providing a detailed understanding of reaction mechanisms and helping to explain experimental observations. researchgate.net

Mechanistic Studies of Reactions Involving 2 Cinnolin 4 Yl Acetic Acid and Cinnoline Precursors

Elucidation of Reaction Mechanisms for Cinnoline (B1195905) Ring Formationwikipedia.orginnovativejournal.inijariit.com

The formation of the cinnoline ring can be achieved through several distinct synthetic strategies, each with its own mechanistic pathway. Classical methods, such as the Richter and Neber-Bossel syntheses, rely on the cyclization of arenediazonium salts and arylhydrazines, respectively. innovativejournal.inijariit.com More contemporary methods often involve transition-metal-catalyzed C-H activation and annulation reactions. acs.orgthieme-connect.com The common thread among these diverse approaches is an intramolecular cyclization event that constructs the foundational N-N bond and the pyridazine (B1198779) portion of the cinnoline heterocycle. ijariit.com

The identification of intermediates is paramount to confirming proposed reaction mechanisms. In many cinnoline syntheses, these intermediates are transient and not readily isolated, but their existence is inferred through trapping experiments, spectroscopic analysis, and the nature of the final products.

A notable example comes from a transition-metal-free approach to cinnolines, where key intermediates have been successfully identified. In this pathway, the reaction proceeds through the formation of 2-nitrosobenzaldehyde , which is generated in situ via an intramolecular redox reaction. This aldehyde then undergoes a condensation reaction, followed by azo isomerization to form a hydrazone intermediate , which subsequently cyclizes and aromatizes to yield the cinnoline product.

In metal-catalyzed reactions, organometallic complexes are central intermediates. During the Rh(III)-catalyzed synthesis of cinnolines from Boc-arylhydrazines and alkynes, a five-membered rhodacycle has been isolated and characterized. acs.orgnih.gov This rhodacycle is a catalytically competent species, confirming its role as a key intermediate in the catalytic cycle and providing direct insight into the C-H activation and annulation sequence. acs.orgnih.gov

Similarly, in copper-catalyzed aerobic dehydrogenative cyclization of N-methyl-N-phenylhydrazones, an acetaldehyde intermediate has been proposed. thieme-connect.com This intermediate is believed to undergo a copper-assisted Friedel–Crafts-type cyclization, followed by aromatization and N-demethylation to furnish the final cinnoline product. thieme-connect.com

The table below summarizes key intermediates identified or proposed in various cinnoline ring formation reactions.

| Reaction Type | Precursor(s) | Key Intermediate(s) | Role of Intermediate |

| Richter Synthesis | o-Aminoarylpropiolic acid | Arenediazonium salt | Undergoes intramolecular cyclization upon diazotization. wikipedia.orgdrugfuture.com |

| Neber-Bossel Synthesis | (2-Aminophenyl)hydroxyacetates | Hydrazine (B178648) derivative | Undergoes cyclization upon reduction of the diazonium salt. ijariit.com |

| Metal-Free Redox Cyclization | 2-Nitrobenzyl alcohol, Benzylamine | 2-Nitrosobenzaldehyde, Hydrazone | Formed sequentially to enable condensation and cyclization. |

| Rh(III)-Catalyzed Annulation | Boc-arylhydrazine, Alkyne | Five-membered rhodacycle | Results from C-H activation; facilitates alkyne insertion. acs.orgnih.gov |

| Cu-Catalyzed Dehydrogenation | N-Methyl-N-phenylhydrazone | Acetaldehyde derivative | Undergoes intramolecular electrophilic attack on the phenyl ring. thieme-connect.com |

The definitive step in forming the bicyclic cinnoline framework is an intramolecular cyclization. The nature of this event varies significantly depending on the synthetic route.

In the classic Richter synthesis , the process is initiated by the diazotization of an o-aminoarylpropiolic acid. wikipedia.orgdrugfuture.com The resulting diazonium salt then undergoes a spontaneous intramolecular cyclization, where the electrophilic diazonium group is attacked by the electron-rich alkyne moiety to form the cinnoline ring. wikipedia.org

For the cyclization of arylhydrazone precursors, kinetic studies have suggested a mechanism involving a 6-π-electrocyclic reaction . researchgate.net This pericyclic reaction is proposed to be the rate-determining step of the transformation. It is preceded by the thermal isomerization of the initial hydrazone to a reactive tautomer that is geometrically poised for ring closure. researchgate.net

Transition-metal-free intramolecular redox cyclization provides another pathway, which involves a cascade of events:

Intramolecular Redox Reaction : The precursor undergoes an internal oxidation-reduction to form a reactive intermediate.

Condensation : This is followed by the reaction of two molecular fragments to form a larger molecule, often with the loss of a small molecule like water.

Isomerization : An azo compound rearranges to a more stable hydrazone.

Cyclization and Aromatization : The final steps involve the ring-closing reaction followed by the loss of atoms to form the stable aromatic cinnoline system.

In metal-catalyzed processes, the cyclization event is often part of a more complex cascade. For instance, in Rh(III)-catalyzed reactions, cyclization occurs via migratory insertion of an alkyne into the rhodium-carbon bond of the rhodacycle intermediate, followed by reductive elimination to release the product and regenerate the catalyst. nih.gov

Kinetic Studies and Isotope Effects to Determine Rate-Limiting Steps

Kinetic studies and the measurement of kinetic isotope effects (KIE) are powerful tools for probing reaction mechanisms, particularly for identifying the rate-limiting step. libretexts.org A primary KIE is observed when a bond to the isotope being replaced is broken in the rate-determining step of a reaction. libretexts.orgyoutube.com

In the context of related heterocycle syntheses, KIE studies have been instrumental. For example, in a Rh(III)-catalyzed synthesis of quinolines, an intermolecular competition experiment between a standard substrate and its deuterated analogue yielded a KIE value of 2.8. snnu.edu.cn This result indicates that the cleavage of the C-H bond is involved in the rate-determining step of the reaction, providing strong evidence for a C-H activation mechanism. snnu.edu.cn Although this study was not on cinnoline itself, it exemplifies the utility of KIE in elucidating mechanisms for analogous metal-catalyzed annulations.

Investigation of Catalytic Cycles in Metal-Mediated Transformations

Transition metals like rhodium, copper, palladium, and ruthenium are frequently used to catalyze the synthesis of cinnolines and related heterocycles through efficient C-H functionalization and annulation pathways. acs.orgthieme-connect.comorganic-chemistry.orgrsc.org

Rhodium (Rh)-Catalyzed Cycles: Rhodium(III) catalysts are particularly effective for the annulation of arylhydrazines with alkynes. A plausible catalytic cycle begins with the C-H activation of the arylhydrazine by the Rh(III) complex, forming a five-membered rhodacycle intermediate. acs.orgnih.gov This step is often chelation-assisted. The alkyne then coordinates to the rhodium center and undergoes migratory insertion into the Rh-C bond. The resulting seven-membered rhodacycle intermediate then undergoes reductive elimination, which forms the C-N bond of the cinnoline ring, releases the product, and regenerates the active Rh(III) catalyst. nih.gov

Copper (Cu)-Catalyzed Cycles: Copper catalysts are often used in aerobic dehydrogenative cyclizations. thieme-connect.com In the synthesis of cinnolines from N-methyl-N-phenylhydrazones, the proposed mechanism involves a Cu-assisted Friedel–Crafts-type cyclization. thieme-connect.com The catalytic cycle may involve a single electron transfer (SET) process, cycling between Cu(I) and Cu(II) or Cu(I) and Cu(III) oxidation states. chim.it The copper catalyst facilitates the intramolecular C-H functionalization and subsequent aromatization, using molecular oxygen as the terminal oxidant.

Palladium (Pd)-Catalyzed Cycles: Palladium-catalyzed annulation reactions are versatile for constructing substituted cinnolines and quinolines. organic-chemistry.org A typical catalytic cycle for the reaction of o-iodoanilines with propargyl alcohols starts with the oxidative addition of the C-I bond to a Pd(0) species, forming a Pd(II) intermediate. organic-chemistry.orgresearchgate.net This is followed by alkyne insertion into the Pd-C bond. Subsequent steps can include β-hydride elimination, isomerization, and a final dehydrative cyclization and condensation to form the aromatic ring and regenerate the Pd(0) catalyst. organic-chemistry.org

The table below outlines the fundamental steps in proposed catalytic cycles for different metal-mediated transformations.

| Metal Catalyst | Key Mechanistic Steps | Role of Metal |

| Rhodium (Rh) | 1. Chelation-assisted C-H activation2. Formation of rhodacycle intermediate3. Alkyne coordination and migratory insertion4. Reductive elimination | Activates C-H bond; templates the annulation of the two substrates. acs.orgnih.gov |

| Copper (Cu) | 1. Single Electron Transfer (SET)2. Formation of radical intermediate3. Intramolecular C-H functionalization/cyclization4. Reoxidation by O₂ | Mediates dehydrogenative coupling; facilitates intramolecular C-C or C-N bond formation. thieme-connect.comchim.it |

| Palladium (Pd) | 1. Oxidative addition of aryl halide to Pd(0)2. Alkyne/Olefin insertion3. β-Hydride elimination or other terminations4. Reductive elimination | Facilitates cross-coupling and annulation through a Pd(0)/Pd(II) catalytic cycle. organic-chemistry.orgnih.gov |

| Ruthenium (Ru) | 1. Dehydrogenation of alcohol/diol substrates2. Formation of aldehyde/ketone intermediate3. Condensation with amine4. Cyclization and aromatization | Acts as a dehydrogenation catalyst to generate reactive intermediates in situ. rsc.orgrsc.org |

2 Cinnolin 4 Yl Acetic Acid As a Versatile Chemical Building Block in Advanced Organic Synthesis

Design and Construction of Complex Polyheterocyclic Systems Incorporating the Cinnoline (B1195905) Scaffold

The cinnoline nucleus is a privileged scaffold in medicinal chemistry, and its incorporation into larger, polyheterocyclic systems often leads to compounds with enhanced biological activities. 2-(Cinnolin-4-yl)acetic acid and its derivatives serve as key precursors for the synthesis of such complex structures, primarily through reactions involving the carboxylic acid functionality and the reactive positions on the cinnoline ring.

One prominent strategy involves the construction of fused heterocyclic rings onto the cinnoline core. For instance, derivatives of 4-aminocinnoline-3-carboxylic acid, which are structurally analogous to intermediates derivable from 2-(Cinnolin-4-yl)acetic acid, have been utilized in the synthesis of pyrimido[5,4-c]cinnolines ekb.egresearchgate.net. These reactions typically involve cyclocondensation of the 4-amino-3-carboxamide derivative with reagents like triethyl orthoformate or various aldehydes, leading to the formation of a pyrimidone ring fused to the cinnoline scaffold ekb.eg. The reactivity of the 4-position of the resulting pyrimidocinnolinone towards nucleophilic substitution allows for further functionalization and the introduction of additional diversity ekb.eg.

Similarly, the cinnoline framework can be elaborated to include other heterocyclic motifs such as pyrazoles. The synthesis of pyrazolo[4,3-c]cinnoline derivatives has been reported, often exhibiting potent anti-inflammatory and antibacterial activities researchgate.net. While not always starting directly from 2-(Cinnolin-4-yl)acetic acid, the synthetic strategies employed highlight the potential of suitably functionalized cinnolines to undergo cyclization reactions to form these fused systems. For example, the condensation of a hydrazine (B178648) with a suitably activated cinnoline precursor can lead to the formation of the pyrazole ring.

The acetic acid side chain of 2-(Cinnolin-4-yl)acetic acid offers a convenient point for annulation reactions. The carboxylic acid can be converted into a more reactive species, such as an acid chloride or an ester, which can then participate in intramolecular cyclizations or multicomponent reactions to build additional rings.

Table 1: Examples of Polyheterocyclic Systems Derived from Cinnoline Scaffolds

| Resulting Polyheterocyclic System | Synthetic Precursor (or Analogue) | Key Reaction Type | Reference |

| Pyrimido[5,4-c]cinnolin-4(3H)-ones | 4-Aminocinnoline-3-carboxamide | Cyclocondensation | ekb.eg |

| 3-Aminopyrimido[5,4-c]cinnolines | 4-Amino-3-cinnolinecarboxylic acid esters | Cyclization of hydrazides | researchgate.net |

| Pyrazolo[4,3-c]cinnoline derivatives | Substituted cinnolines | Cyclocondensation | researchgate.net |

Scaffold Diversification for Chemical Library Synthesis

The development of chemical libraries with high structural diversity is crucial for the discovery of new bioactive molecules. 2-(Cinnolin-4-yl)acetic acid is an excellent starting material for scaffold diversification due to the presence of the modifiable carboxylic acid group and the potential for substitution on the aromatic part of the cinnoline ring.

The carboxylic acid moiety can be readily converted into a wide range of functional groups, most notably amides, through well-established amide bond formation protocols luxembourg-bio.comrsc.orgnih.gov. By coupling 2-(Cinnolin-4-yl)acetic acid with a diverse set of primary and secondary amines, a large library of cinnoline-4-yl-acetamides can be generated. These reactions are typically mediated by common coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of activators like 1-hydroxybenzotriazole (B26582) (HOBt) fishersci.co.uk. The resulting amides introduce a wide array of substituents, thereby exploring a vast chemical space and modulating the physicochemical properties of the parent scaffold.

Furthermore, the synthesis of such libraries can be amenable to solid-phase organic synthesis (SPOS) techniques peptide.com. By anchoring the 2-(Cinnolin-4-yl)acetic acid to a solid support via its carboxylic acid group, a variety of reagents can be used in excess to drive reactions to completion, with purification simplified to washing the resin. This approach allows for the high-throughput synthesis of a multitude of cinnoline derivatives.

The diverse biological activities reported for various cinnoline derivatives, including antibacterial, antifungal, anti-inflammatory, and anticancer properties, underscore the value of the cinnoline scaffold in drug discovery ijper.orgresearchgate.netmdpi.com. By systematically modifying the scaffold of 2-(Cinnolin-4-yl)acetic acid, new derivatives with potentially improved or novel biological activities can be identified.

Table 2: Key Reactions for Scaffold Diversification of 2-(Cinnolin-4-yl)acetic acid

| Reaction Type | Reagents and Conditions | Resulting Functional Group | Potential for Diversity | Reference |

| Amide Coupling | Amines, EDC, HOBt, DMF | Amide | High (large variety of available amines) | luxembourg-bio.comfishersci.co.uk |

| Esterification | Alcohols, Acid/Base catalysis or coupling agents | Ester | Moderate (various alcohols can be used) | researchgate.netorganic-chemistry.org |

| Solid-Phase Synthesis | Resin attachment, various reagents | Diverse functional groups | High (amenable to combinatorial approaches) | peptide.com |

Integration into Advanced Functional Materials Design and Fabrication

The unique photophysical and electronic properties of the cinnoline ring system make it an attractive component for the design of advanced functional materials. 2-(Cinnolin-4-yl)acetic acid can serve as a key building block for incorporating the cinnoline scaffold into polymers, dyes, and other materials with specific functions.

Furthermore, the cinnoline scaffold itself can be modified to tune its electronic properties. The synthesis of various substituted cinnolines allows for the modulation of their absorption and emission spectra, making them potential candidates for use as fluorescent probes or in organic light-emitting diodes (OLEDs). The acetic acid group of 2-(Cinnolin-4-yl)acetic acid can be used to link these chromophores to other components of a material, such as a polymer matrix or a conductive substrate.

While direct examples of the integration of 2-(Cinnolin-4-yl)acetic acid into functional materials are not extensively reported in the provided search results, the fundamental chemical reactivity of the carboxylic acid group, combined with the inherent properties of the cinnoline core, suggests significant potential in this area. The principles of amide and ester bond formation are fundamental to the synthesis of a wide range of materials, and 2-(Cinnolin-4-yl)acetic acid is a prime candidate for such applications.

Table 3: Potential Applications of 2-(Cinnolin-4-yl)acetic acid in Functional Materials

| Material Type | Method of Integration | Potential Function |

| Polymers | Esterification or amidation with monomers | Enhanced thermal stability, fluorescence, or conductivity |

| Fluorescent Dyes | Covalent attachment to other molecules or surfaces | Probes for biological imaging or sensing |

| Organic Electronics | Incorporation into conjugated systems | Components of OLEDs or organic photovoltaics |

Future Directions and Emerging Research Avenues in 2 Cinnolin 4 Yl Acetic Acid Chemistry

Development of Novel and More Sustainable Synthetic Methodologies

The traditional synthesis of cinnoline (B1195905) derivatives often involves multi-step procedures with harsh reaction conditions, leading to significant waste and high energy consumption. ijpsjournal.comnih.gov Consequently, a major thrust of future research is the development of greener and more efficient synthetic routes.

Emerging trends in "green chemistry" are being increasingly applied to the synthesis of related heterocyclic compounds, offering a blueprint for future work on 2-(Cinnolin-4-yl)acetic acid. zenodo.org These approaches prioritize the use of environmentally benign solvents, recyclable catalysts, and energy-efficient techniques like microwave or ultrasound-assisted synthesis. ijpsjournal.comnih.govresearchgate.net For instance, one-pot synthetic methods, which reduce the number of purification steps and minimize solvent use, are highly desirable. nih.gov The development of novel catalytic systems, including nanocatalysts, is another promising avenue, offering high efficiency and the potential for catalyst recovery and reuse. nih.gov

A recent practical synthetic route to cinnolines involves a Sonogashira reaction followed by an SNAr reaction with hydrazine (B178648) reagents, leading to dihydrocinnolines that can be conveniently converted to the final cinnoline product. nih.gov Adapting such methodologies to incorporate the acetic acid moiety at the 4-position represents a key challenge and opportunity for future synthetic innovation.

| Parameter | Traditional Methods (e.g., Richter, Borsche) | Emerging Green Methodologies |

|---|---|---|

| Reaction Conditions | Often harsh (strong acids, high temperatures) ijpsjournal.comnih.gov | Milder conditions, reduced energy input ijpsjournal.com |

| Catalysts | Stoichiometric reagents, hazardous catalysts nih.gov | Recyclable, non-toxic catalysts (e.g., nanocatalysts) nih.gov |

| Solvents | Hazardous organic solvents nih.gov | Environmentally benign solvents or solvent-free reactions ijpsjournal.com |

| Efficiency | Multi-step, lower atom economy nih.gov | One-pot reactions, higher atom economy nih.gov |

| Energy Source | Conventional heating | Microwave, ultrasonic irradiation zenodo.orgresearchgate.net |

Exploration of New Reaction Pathways for Selective Functionalization of the Cinnoline System

The biological activity of cinnoline derivatives is highly dependent on the nature and position of substituents on the bicyclic ring. mdpi.com Therefore, developing methods for the precise and selective functionalization of the 2-(Cinnolin-4-yl)acetic acid scaffold is crucial for creating new analogues with tailored properties.

A significant area of emerging research is the direct C-H bond functionalization. nih.gov This strategy is considered a cornerstone of green chemistry as it avoids the need for pre-functionalized starting materials, thus improving atom and step economy. nih.govmdpi.com Transition-metal catalysis, particularly with rhodium and palladium, has shown great promise in the C-H activation of related nitrogen heterocycles like quinolines. rsc.orgscilit.comrsc.org Applying these methods to the cinnoline ring of 2-(Cinnolin-4-yl)acetic acid could unlock new pathways to introduce a wide variety of functional groups (aryl, alkyl, amino, etc.) at specific positions. mdpi.com

Researchers are exploring various mechanisms for C-H activation, including oxidative addition, sigma-bond metathesis, and photoredox catalysis, to achieve regioselectivity. youtube.com For instance, the nitrogen atoms in the cinnoline ring can act as directing groups, guiding the metal catalyst to activate specific C-H bonds, a strategy well-documented for quinolines. nih.govyoutube.com The challenge lies in controlling the selectivity to functionalize desired positions on either the benzene (B151609) or pyridazine (B1198779) portion of the cinnoline core, while the acetic acid side chain remains intact.

Rational Design of Cinnoline-Based Scaffolds for Specific Chemical Applications

The cinnoline nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govmdpi.comnih.govresearchgate.net Future research will increasingly focus on the rational design of novel molecules based on the 2-(Cinnolin-4-yl)acetic acid structure for specific applications.

This design process involves a deep understanding of structure-activity relationships (SAR), where systematic modifications to the parent molecule are made to optimize its interaction with a biological target. nih.gov For example, cinnoline derivatives have been investigated as PI3K inhibitors and c-Met kinase inhibitors, which are important targets in cancer therapy. nih.govnih.gov By using the 2-(Cinnolin-4-yl)acetic acid core, chemists can design and synthesize libraries of new compounds with diverse substituents to probe these interactions and develop more potent and selective agents. nih.gov

Beyond medicine, cinnoline-based structures are being explored for applications in materials science, such as in the development of organic molecular materials for electronics or as fluorescent dyes. rsc.orgresearchgate.net The design of highly tunable fluorescent probes based on related quinoline (B57606) scaffolds provides a template for developing novel cinnoline-based sensors and imaging agents. nih.gov The acetic acid group on the 2-(Cinnolin-4-yl)acetic acid scaffold offers a convenient handle for conjugation to other molecules or materials, further expanding its potential utility.

Advanced Theoretical and Computational Approaches for Predictive Organic Chemistry

As the complexity of molecular design increases, advanced theoretical and computational methods are becoming indispensable tools for predicting the properties and reactivity of new compounds. nih.govchemrxiv.org Density Functional Theory (DFT) is a powerful method used to study the electronic structure of molecules, providing insights into their stability, reactivity, and spectroscopic properties. nih.govrsc.org

For 2-(Cinnolin-4-yl)acetic acid and its derivatives, DFT calculations can be used to:

Predict Reactivity: By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), chemists can predict the molecule's susceptibility to electrophilic or nucleophilic attack, guiding the design of synthetic reactions. researchgate.netuobaghdad.edu.iq

Elucidate Reaction Mechanisms: Computational modeling can map out the energy profiles of potential reaction pathways, helping to understand why certain products are formed and how to optimize conditions for desired outcomes. nih.gov

Guide Rational Design: Molecular docking simulations can predict how a designed molecule will bind to a specific biological target, such as an enzyme's active site. nih.govfrontiersin.org This allows for the in silico screening of virtual compound libraries, prioritizing the synthesis of the most promising candidates.

The integration of machine learning with large chemical datasets is also emerging as a powerful tool for predictive chemistry, capable of forecasting reaction outcomes and identifying novel molecular structures with desired properties. nih.gov These computational approaches will accelerate the discovery and development of new applications for the 2-(Cinnolin-4-yl)acetic acid scaffold.

| Computational Method | Application | Predicted Properties |

|---|---|---|

| DFT Geometry Optimization | Determine the most stable 3D structure | Bond lengths, bond angles, dihedral angles nih.gov |

| Frontier Molecular Orbital (FMO) Analysis | Predict chemical reactivity and kinetic stability | HOMO-LUMO energy gap, ionization potential, electron affinity rsc.orgresearchgate.net |

| Molecular Electrostatic Potential (MESP) | Identify sites for electrophilic and nucleophilic attack | Charge distribution, electron-rich/poor regions nih.gov |

| Time-Dependent DFT (TD-DFT) | Predict electronic absorption spectra | UV-Vis absorption wavelengths (λmax) rsc.org |

Q & A

Q. What are the key considerations for designing an efficient synthetic route to 2-(cinnolin-4-yl)acetic acid?

- Methodological Answer : Synthetic routes should prioritize regioselective functionalization of the cinnoline core. A plausible strategy involves coupling cinnoline-4-carboxylic acid derivatives with acetylating agents, followed by reduction or decarboxylation steps. For example, bromination of precursor arylacetic acids (e.g., 4-methoxyphenylacetic acid) can be achieved using bromine in acetic acid under controlled conditions to ensure regioselectivity . Reaction optimization should include monitoring temperature, stoichiometry, and solvent polarity to minimize by-products. Post-synthesis purification via recrystallization (e.g., from hot water) or column chromatography is critical for isolating high-purity products .

Q. How can nuclear magnetic resonance (NMR) spectroscopy be utilized to confirm the structure of 2-(cinnolin-4-yl)acetic acid?

- Methodological Answer : H and C NMR analyses should focus on diagnostic signals:

- The cinnoline aromatic protons (e.g., H-3, H-5, H-6, H-7) typically appear as multiplets in δ 7.5–9.0 ppm.

- The acetic acid moiety’s methylene group (CH) resonates as a singlet near δ 3.8–4.2 ppm, while the carboxylic acid proton (if present) may appear as a broad peak at δ 10–12 ppm.

- C NMR should confirm the carboxylic acid carbon at δ 170–175 ppm. For ambiguous cases, 2D techniques (COSY, HSQC) can resolve coupling patterns and assign substituent positions .

Q. What safety protocols are essential when handling 2-(cinnolin-4-yl)acetic acid in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Handle in a fume hood to avoid inhalation of dust/aerosols.

- Spill Management : Neutralize spills with sodium bicarbonate, followed by absorption using inert materials (e.g., vermiculite).

- Waste Disposal : Collect waste in labeled containers for incineration or chemical treatment, adhering to local regulations .

Advanced Research Questions

Q. How can X-ray crystallography elucidate the hydrogen-bonding network and supramolecular assembly of 2-(cinnolin-4-yl)acetic acid?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) analysis requires high-quality crystals grown via slow evaporation or diffusion methods. Refinement using SHELXL can resolve hydrogen-bonding motifs. For example, carboxylic acid dimers often form R(8) hydrogen-bonded rings, with O–H···O distances of ~1.8–2.0 Å and angles >160°. Lattice packing effects (e.g., π-π stacking of cinnoline rings) should be analyzed using software like Mercury or Olex2 to correlate structural features with physicochemical properties .

Q. What electronic effects govern the regioselectivity of cinnoline functionalization during synthesis?

- Methodological Answer : Electron-withdrawing groups (e.g., Br) on the cinnoline ring direct electrophilic substitution to electron-rich positions. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map electrostatic potential surfaces to predict reactivity. Experimentally, substituent effects are quantified via Hammett σ parameters or comparative kinetic studies using substituted precursors .

Q. How do solvent polarity and temperature influence the tautomeric equilibrium of 2-(cinnolin-4-yl)acetic acid?

- Methodological Answer : Tautomerism between keto (carboxylic acid) and enol (enolate) forms can be studied via UV-Vis spectroscopy in solvents of varying polarity (e.g., water vs. DMSO). Temperature-dependent NMR (VT-NMR) at 25–80°C tracks chemical shift changes, while van’t Hoff analysis calculates equilibrium constants (ΔH, ΔS). Polar aprotic solvents stabilize the enolate form, enhancing acidity (pKa ~2–3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.